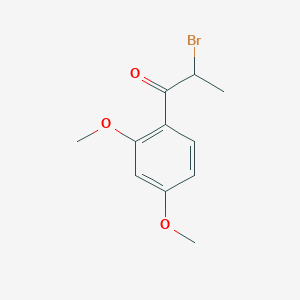
2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated and dimethoxy-substituted propanones, such as 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, involves halogen-exchange reactions leading to higher yields. This method demonstrates the compound's role as an effective chemical protective group, although no photolytic phenomena were observed in different solvents (Li Hong-xia, 2007).
Molecular Structure Analysis
The molecular structure of similar compounds, such as (E)-1-(2-Bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, showcases a chalcone skeleton with bromophenyl and dimethoxyphenyl rings connected via a propene group. The structure features specific dihedral angles and weak intermolecular interactions, highlighting the compound's potential for forming stable crystalline structures (J. Jasinski et al., 2010).
Chemical Reactions and Properties
The chemical behavior of bromo- and dimethoxy-substituted propanones under various conditions has been explored. For example, enzymatic strategies have been developed for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, demonstrating the compound's versatility and potential as a precursor for various bioactive molecules (Ángela Mourelle-Insua et al., 2016).
Physical Properties Analysis
The physical properties of bromo- and dimethoxy-substituted compounds, such as solubility, melting points, and crystal structures, play a crucial role in their applications. For instance, the analysis of crystal packing and halogen bonding in similar compounds provides insights into their stability and reactivity (S. Kumar et al., 2018).
Chemical Properties Analysis
Chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are essential for understanding the compound's potential applications. Studies on the brominated and dimethoxy-substituted compounds reveal their potential for forming stable intermediates and products in organic synthesis (Yanzhao Wang et al., 2010).
Wissenschaftliche Forschungsanwendungen
Mechanistic Insights into Brominated Compound Reactions
Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin explores the acidolysis mechanisms of lignin model compounds, offering insights into the reactivity of brominated analogs in aqueous environments. This study highlights the importance of specific functional groups in determining reaction pathways, which can be relevant for understanding the behavior of 2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one under similar conditions (Yokoyama, 2015).
Environmental Impact and Analysis
Air‐sea flux of bromoform Controls, rates, and implications
discusses the global significance of bromoform, a brominated organic compound, in atmospheric chemistry. By understanding the sea-to-air flux of bromoform, researchers can gain insights into the environmental pathways and impacts of similar brominated compounds, potentially including the atmospheric and aquatic fate of 2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one (Quack & Wallace, 2003).
Applications in Organic Synthesis
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl details a synthesis method relevant to the production of brominated biphenyls. Understanding the synthetic routes and challenges in creating such compounds sheds light on the potential synthetic utility of 2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one in creating complex molecules for pharmaceutical or material science applications (Qiu et al., 2009).
Biodegradation and Environmental Remediation
Herbicides based on 2,4-D its behavior in agricultural environments and microbial biodegradation aspects
reviews the environmental behavior and microbial degradation of 2,4-D, a widely used herbicide. Although this review focuses on a specific herbicide, it highlights the importance of understanding the environmental degradation pathways of brominated compounds, potentially offering insight into the environmental fate and biodegradation of 2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one (Magnoli et al., 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-1-(2,4-dimethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(12)11(13)9-5-4-8(14-2)6-10(9)15-3/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPRRUQLUXLYHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)OC)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

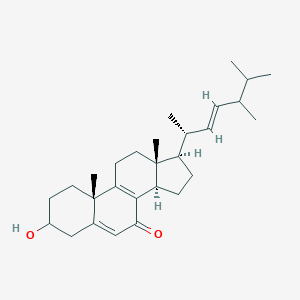

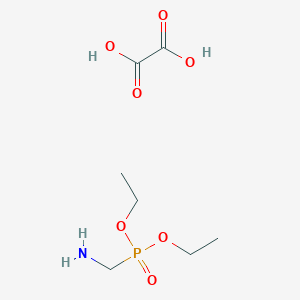
![2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol](/img/structure/B38067.png)


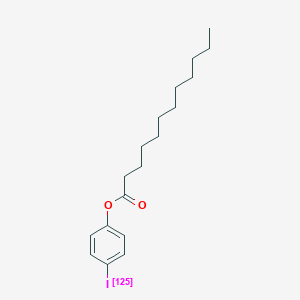
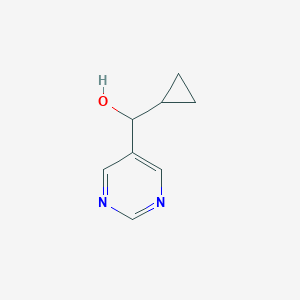

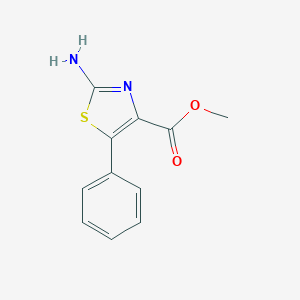

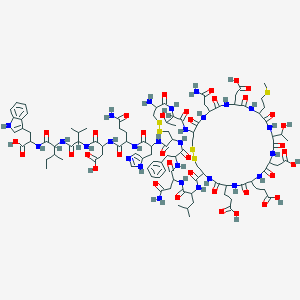

![2-[[2-[Carboxymethyl-[2-[carboxymethyl-[2-[carboxymethyl-[2-[[1-carboxy-5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]amino]-2-oxoethyl]amino]ethyl]amino]ethyl]amino]acetyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid](/img/structure/B38083.png)